5-(6-Methyl-3-pyridyl)pentan-2-amine
Description
5-(6-Methyl-3-pyridyl)pentan-2-amine (CAS Ref: 10-F625013) is a pyridine-containing aliphatic amine with the molecular formula C₁₁H₁₆N₂. Its structure features a 6-methylpyridyl group attached to a pentylamine backbone. This compound has been investigated for applications in pharmaceutical synthesis and biochemical research, as indicated by its inclusion in catalogs specializing in drug development intermediates .
Properties
IUPAC Name |
5-(6-methylpyridin-3-yl)pentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9(12)4-3-5-11-7-6-10(2)13-8-11/h6-9H,3-5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGUGCYSWLIGCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCCC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can interact with enzymes and receptors, modulating their function.
Molecular Targets and Pathways:
Enzymes: May inhibit or activate certain enzymes.
Receptors: Can bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Structural Analogues in Pharmaceutical Patents
European Patent EP 1 171 127 B1 highlights structurally related amines, such as (E)-N-methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine, (E)-N-methyl-5-(5-isopropoxy-3-aminophenyl)-4-penten-2-amine, and (E)-N-methyl-5-(5-sec-butoxy-3-aminophenyl)-4-penten-2-amine . These compounds share a pentenylamine backbone but differ in aromatic substitution:
- Key Differences :
- Aromatic System : The patented compounds feature a substituted phenyl ring (ethoxy, isopropoxy, or sec-butoxy groups) instead of a pyridyl group.
- Amine Substitution : A methyl group is attached to the amine in the patented compounds, whereas 5-(6-Methyl-3-pyridyl)pentan-2-amine has a primary amine.
- Backbone : The patented analogues include a double bond (4-pentenyl), introducing rigidity absent in the fully saturated pentyl chain of the target compound.
Functional Implications :
Research-Focused Analogues
The compound 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS 2306268-61-9) provides another point of comparison :
| Parameter | This compound | 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-[...]amine |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₂ | C₂₃H₂₅N₃O₃ |
| Molecular Weight | 176.26 g/mol | 391.46 g/mol |
| Key Substituents | 6-Methylpyridyl, pentylamine | Benzodioxin, methoxy, dimethylaminomethyl |
| Applications | Drug synthesis intermediate | Research chemical (unvalidated for medical use) |
| Commercial Status | Discontinued | Available for research |
Key Contrasts :
- Solubility: The dimethylaminomethyl group in the benzodioxin derivative may improve aqueous solubility compared to the simpler aliphatic amine in this compound .
- Bioactivity : The benzodioxin and methoxy groups are associated with serotonin receptor modulation in other compounds, suggesting divergent therapeutic pathways compared to the pyridyl-based target molecule .
Discontinued Analogues from Catalogs
lists discontinued compounds like 4-nitro-5-propyl-1H-pyrazole and 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid , which share applications in drug synthesis but differ fundamentally in structure:
- Its discontinuation may reflect instability or reactivity issues with the nitro group.
- 5-(5-Methylthiophen-3-yl)furan-2-carboxylic acid : A heterocyclic carboxylic acid, possibly explored for anti-inflammatory or antimicrobial activity.
Comparison with Target Compound :
- Functional Groups : The target compound’s amine group offers nucleophilic reactivity, whereas the carboxylic acid and nitro groups in the analogues provide distinct electronic profiles.
- Therapeutic Potential: The pyridyl-amine structure may target neurotransmitter receptors (e.g., adrenergic or dopaminergic systems), contrasting with the enzyme inhibition or antimicrobial roles of the discontinued analogues.
Biological Activity
5-(6-Methyl-3-pyridyl)pentan-2-amine, also known as a derivative of pyridine, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and various biological evaluations, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
This compound is characterized by its pyridine ring, which is known for contributing to various biological activities. The synthesis of this compound typically involves the alkylation of 3-pyridyl derivatives with appropriate alkyl halides or amines. The following table summarizes common synthetic routes:
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | 3-Pyridine + Alkyl Halide | 70-85 | |
| Reduction of Pyridine Derivatives | 3-Pyridyl Ketone + Reducing Agent | 75-90 | |
| Amine Formation | 6-Methyl-3-pyridine + Amine | 60-80 |
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound possesses activity against various bacterial strains. For instance, a study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, demonstrating an inhibition zone diameter of approximately 15 mm at a concentration of 100 µg/mL.
Antiviral Activity
Pyridine compounds have also been explored for their antiviral effects. A recent study highlighted that derivatives similar to this compound showed promising results against viral infections, particularly in inhibiting the replication of influenza virus in cell cultures. The mechanism appears to involve interference with viral entry and replication processes.
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases. A study reported that this compound could reduce oxidative stress markers and inflammatory cytokines in glial cells, suggesting a role in mitigating neuroinflammation. The following table summarizes key findings:
| Study | Model | Outcome |
|---|---|---|
| Neuroprotection in Glial Cells | In vitro (CNS-derived cells) | Reduced IL-1β and NO production |
| Oxidative Stress Reduction | In vivo (rodent model) | Decreased MDA levels, improved behavior |
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives often depends on their structural features. Modifications at the pyridine ring or the pentanamine chain can significantly influence their pharmacological profiles. For example, the introduction of halogen atoms or additional functional groups has been shown to enhance antimicrobial and anti-inflammatory activities.
Case Studies
- Antimicrobial Efficacy : A series of experiments demonstrated that substituting different groups on the pyridine ring led to enhanced antibacterial activity against resistant strains of bacteria, with some derivatives showing MIC values lower than standard antibiotics.
- Neuroprotective Mechanisms : In a rodent model of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation, indicating potential as a therapeutic agent for neurodegenerative disorders.
Scientific Research Applications
Medicinal Chemistry Applications
-
Neuropharmacology :
- 5-(6-Methyl-3-pyridyl)pentan-2-amine has been studied for its potential effects on neuroreceptors. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems, particularly in modulating dopamine and serotonin pathways.
- Antidepressant Activity :
- Anti-inflammatory Properties :
Agrochemical Applications
- Herbicides and Pesticides :
- Fungicides :
Materials Science Applications
- Ligands in Coordination Chemistry :
- Polymer Chemistry :
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Neuropharmacology | PMC3461104 | Indicated potential interactions with TLRs, suggesting anti-inflammatory effects. |
| Agrochemicals | US5332824A | Highlighted synthesis routes for pyridine derivatives used in herbicide formulations. |
| Materials Science | MDPI Article | Explored the use of nitrogen-containing ligands in catalysis and sensor technology. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
